REACTION_CXSMILES
|
O.[NH2:2][NH2:3].C1([O:10][C:11](=O)[NH:12][C:13]2[O:17][N:16]=[C:15]([CH3:18])[CH:14]=2)C=CC=CC=1>C(O)C>[CH3:18][C:15]1[CH:14]=[C:13]([NH:12][C:11]([NH:2][NH2:3])=[O:10])[O:17][N:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
95 μL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
417 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(NC1=CC(=NO1)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1)NC(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |